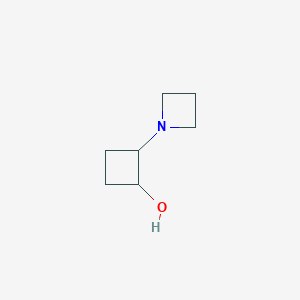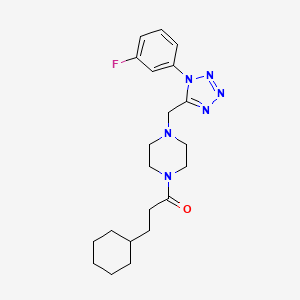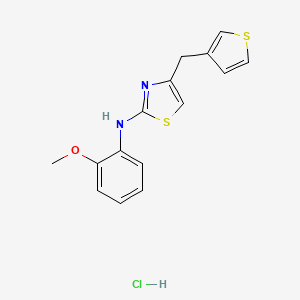
N-(2-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride" is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring. The structure of this compound suggests potential biological activity, given the presence of the thiazole core, which is often found in molecules with medicinal properties. The methoxyphenyl and thiophen-3-ylmethyl groups attached to the thiazole ring could influence its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of related thiazole derivatives has been reported in the literature. For instance, a cascade synthesis approach was used to create a 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole by reacting 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea in the presence of sodium carbonate and heating in DMF. This process likely involves cyclization and heterocyclization steps, with aromatization occurring via elimination of the arenesulfonamide fragment . Although the specific synthesis of "N-(2-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride" is not detailed, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been characterized using various spectroscopic techniques. In a related study, novel thiazole compounds were characterized by UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. Density functional theory (DFT) calculations were used for structural optimization and interpretation of theoretical vibrational spectra, providing insights into the equilibrium geometry, bonding features, and vibrational wave numbers of the compounds . Such analysis is crucial for understanding the electronic and spatial configuration of "N-(2-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride," which would influence its chemical and biological behavior.
Chemical Reactions Analysis
The reactivity of thiazole derivatives can be influenced by the substituents on the thiazole ring. The presence of electron-donating or electron-withdrawing groups can affect the compound's chemical behavior. For example, the study of structural changes due to the substitution of electron-withdrawing groups on similar molecules has been analyzed, and the impact on the molecule's reactivity in the excited state has been explained by the HOMO-LUMO energy gap . These findings can provide a basis for predicting the reactivity of "N-(2-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride" in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are determined by their molecular structure. Theoretical calculations, such as DFT, can predict properties like thermodynamic stability and reactivity. The Mülleken population analysis can be used to assess atomic charges, which are important for understanding the compound's interaction with other molecules. Additionally, molecular docking studies can help predict the antibacterial activity of the compound by simulating its interaction with bacterial proteins . These analyses are essential for assessing the potential applications of "N-(2-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride" in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Antifungal and Antimicrobial Properties
Research into heterocyclic compounds has highlighted the antifungal and antimicrobial potential of thiazole derivatives. For instance, derivatives of dimethylpyrimidin, incorporating heterocyclic compounds, have shown significant antifungal activity against fungi such as Aspergillus terreus and Aspergillus niger, suggesting that similar structural analogs like N-(2-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride could possess potent antifungal properties (Jafar et al., 2017). Moreover, a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and screened for antimicrobial activity, revealing that some molecules were more potent than reference drugs against pathogenic strains, indicating the potential of thiazole derivatives as effective antimicrobial agents (Bikobo et al., 2017).
Anticancer Evaluation
The anticancer activity of thiazole derivatives has also been explored. A study synthesizing 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives tested these compounds against various human cancer cell lines, including breast, lung, and prostate cancers. The results showed good to moderate activity, highlighting the potential of thiazole derivatives in cancer treatment (Yakantham et al., 2019).
Chemical Synthesis and Characterization
The compound's relevance extends to its synthesis and structural characterization, offering insights into its chemical properties and potential applications. For example, the synthesis and characterization of related thiazole compounds have been documented, providing foundational knowledge for further exploration of N-(2-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride (Ai, 2008).
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-4-(thiophen-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2.ClH/c1-18-14-5-3-2-4-13(14)17-15-16-12(10-20-15)8-11-6-7-19-9-11;/h2-7,9-10H,8H2,1H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTUEHFGVJWAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)CC3=CSC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

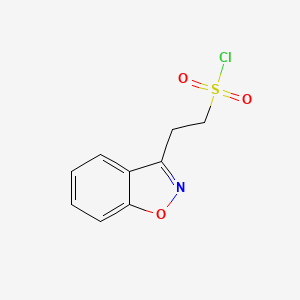
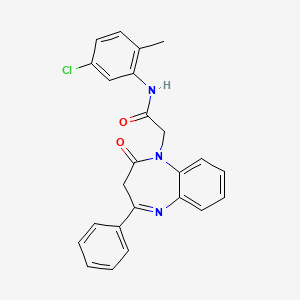
![(2,6-Dimethoxyphenyl){4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidino}methanone](/img/structure/B3017665.png)

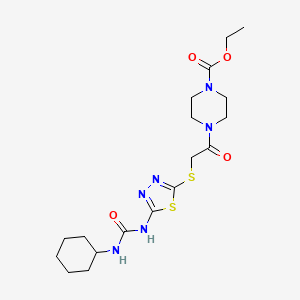
![N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B3017671.png)
![3,3-dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone](/img/structure/B3017672.png)
![3'-(3,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B3017673.png)


![2-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)ethanol](/img/structure/B3017681.png)
![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-(pyridin-3-yl)pyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3017682.png)
